molecular formula C12H10F3NO2 B14125457 2,2,2-Trifluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one

2,2,2-Trifluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B14125457
M. Wt: 257.21 g/mol
InChI Key: IOAGKJUJGOSBQZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of trifluoromethyl and methoxy groups in the compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one typically involves the reaction of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one is unique due to the presence of both trifluoromethyl and methoxy groups, which enhance its chemical stability and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methoxy-1-methylindol-3-yl)ethanone

InChI

InChI=1S/C12H10F3NO2/c1-16-6-9(11(17)12(13,14)15)8-5-7(18-2)3-4-10(8)16/h3-6H,1-2H3

InChI Key

IOAGKJUJGOSBQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C(=O)C(F)(F)F

Origin of Product

United States

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